LewisX (LeX) hexaose

Glycan purification Lectin affinity chromatography Structural isomer separation

LewisX (LeX) hexaose (CAS 62258-11-1) is the structurally validated minimal SSEA-1/CD15 epitope—a difucosylated Type 2 hexasaccharide (Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc). Unlike Lewis A (Type 1 core) or sialyl-Lewis X (selectin-dependent), LeX achieves ~70% ZP3 binding inhibition (IC50 ~180 nM) with selective DC-SIGN affinity and no mannose receptor cross-reactivity. It mediates Ca²⁺-dependent neural adhesion independent of selectin pathways. Procure for sperm-egg recognition, DC-SIGN-targeted delivery, and glycan array calibration. Generic alternatives risk altered lectin specificity.

Molecular Formula C26H45NO19
Molecular Weight
Cat. No. B1165315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewisX (LeX) hexaose
SynonymsGalβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc
Molecular FormulaC26H45NO19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LewisX (LeX) Hexaose: A Structurally Defined, Developmentally Regulated SSEA-1/CD15 Epitope for Glycobiology Procurement


LewisX (LeX) hexaose, also designated as Lacto-N-neodifucohexaose (LNnDFH) or the Stage-Specific Embryonic Antigen-1 (SSEA-1/CD15) determinant, is a difucosylated type 2 N-acetyllactosamine oligosaccharide with the sequence Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc [1]. This hexasaccharide constitutes the minimal structural epitope recognized by anti-SSEA-1/CD15 monoclonal antibodies and is endogenously expressed on glycoproteins, glycolipids, and proteoglycans of the nervous system during development, as well as on the surface of mature neutrophils, eosinophils, and monocytes [2]. As a member of the Type 2 histo-blood group Lewis antigen family, LeX hexaose is enzymatically synthesized in vivo via the sequential action of α1,3-fucosyltransferases—predominantly FUT9 in neural tissues and FUT4 in myeloid lineages—on lacto-N-neohexaose (LNnH) backbone precursors [3]. Its core structural identity as a bivalent presentation of the Galβ1-4(Fucα1-3)GlcNAc trisaccharide distinguishes it from isomeric Lewis A (Lea) structures and sialylated or sulfated derivatives, establishing its utility as a defined probe for selectin-independent adhesion mechanisms, DC-SIGN-mediated pathogen recognition studies, and neuronal development research [4].

Procurement-Risk Analysis: Why LewisX Hexaose Cannot Be Replaced by Generic Lewis A, Sialyl-Lewis X, or Non-Fucosylated Analogs


Substituting LewisX (LeX) hexaose with closely related glycans—including Lewis A (Lea) hexaose, sialyl-Lewis X (sLeX), sulfated LeX derivatives, or non-fucosylated lacto-N-neohexaose (LNnH)—introduces fundamental alterations in lectin recognition specificity, binding site occupancy saturation, and conformational energetics. Unlike Lea, which contains a Type 1 core (Galβ1-3GlcNAc) and α1,4-fucosylation, LeX hexaose possesses a Type 2 core (Galβ1-4GlcNAc) and α1,3-fucosylation, resulting in distinct antibody epitope recognition and lectin binding profiles [1]. Critically, sialylation of LeX (generating sLeX) completely redirects binding functionality toward selectin-mediated adhesion pathways, a property not exhibited by the non-sialylated LeX hexaose [2]. Furthermore, the branched fucosylation pattern within LeX hexaose—specifically the α1,3-fucosylation of the (1→6)-linked branch—dramatically modulates affinity for immobilized wheat germ agglutinin (WGA) in chromatographic separations, with loss of this fucosylation yielding divergent purification behavior [3]. Procurement of generic alternatives without rigorous structural verification of the precise difucosylated Type 2 hexasaccharide therefore risks selecting a compound with qualitatively distinct biological activity, antibody cross-reactivity, and lectin binding specificity [4].

Quantitative Differentiation Evidence for LewisX Hexaose: Comparator-Based Procurement Data


LewisX Hexaose Exhibits Differential WGA Affinity Versus Isomeric Monofucosylated Analogs

LewisX (LeX) hexaose demonstrates a quantifiable, position-dependent loss of wheat germ agglutinin (WGA) binding affinity compared to non-fucosylated lacto-N-neohexaose (LNnH) and isomeric monofucosylated derivatives. This differential affinity enables unambiguous chromatographic separation of LeX-containing glycans from their biosynthetic precursors [1].

Glycan purification Lectin affinity chromatography Structural isomer separation

LewisX Hexaose Attains 70% ZP3 Binding Site Saturation Versus 30% for Lewis A Hexaose

In a direct comparative dose-response analysis of murine sperm-ZP3 binding inhibition, LewisX hexaose (Galβ4[Fucα3]GlcNAc-R) reduced Alexa568-labeled ZP3 binding by approximately 70% at saturation, whereas Lewis A hexaose (Galβ3[Fucα4]GlcNAc-R) achieved only 30% maximal reduction despite comparable potency. This establishes LeX hexaose as a ligand for a quantitatively more abundant class of ZP3 binding sites .

Fertilization Sperm-egg recognition ZP3 glycoprotein Competitive inhibition

LewisX Hexaose Lacks Selectin Binding Activity Unlike Sialyl-Lewis X

Non-sialylated LewisX (LeX) hexaose does not function as a ligand for L-selectin or P-selectin, whereas its sialylated derivative sialyl-Lewis X (sLeX) binds these selectins with measurable affinity (KD ∼111.4 μM for a sLeX analogue under calcium-dependent conditions) and mediates cell adhesion under flow [1]. This functional dichotomy is critical for experimental design in inflammation and leukocyte trafficking studies.

Selectin Leukocyte adhesion Inflammation Ligand specificity

LewisX Clusters Exhibit Receptor Selectivity: High Affinity for DC-SIGN, Negligible Affinity for Mannose Receptor

Oligolysine-based LewisX (LeX) pentasaccharide clusters demonstrate a clear receptor selectivity profile: high affinity for DC-SIGN but very low affinity for the mannose receptor (Ka <10⁴ L·mol⁻¹). This contrasts with dimannoside clusters, which bind the mannose receptor with Ka ∼10⁶ L·mol⁻¹ but exhibit negligible DC-SIGN binding [1].

DC-SIGN Mannose receptor Dendritic cell Glycocluster Lectin targeting

LewisX Hexaose Requires High-Energy Conformation for BambL Lectin Binding

The crystal structure of BambL (a fucose-binding lectin from Burkholderia ambifaria) in complex with LewisX (LeX) hexaose was determined at 1.6 Å resolution, revealing that LeX adopts a high-energy conformation to achieve lectin binding. This conformational strain, not observed with simpler fucosylated ligands, imposes specific energetic constraints on recognition [1].

Bacterial lectin Burkholderia ambifaria Crystallography Conformational energetics

LeX-Specific scFv (LeX1) Demonstrates Distinct Kinetic Profile from sLeX-Specific scFv

Human single-chain antibody fragments (scFv) selected against LewisX (LeX1) and sialyl-Lewis X (sLeX10) exhibit distinct binding kinetics despite comparable overall affinity. LeX1 binds LeX with KD = 3.5±0.7 ×10⁻⁵ M and a dissociation rate constant kd = 0.8 s⁻¹, whereas sLeX10 binds sLeX with KD = 2.6±0.7 ×10⁻⁵ M and a faster kd = 2.2 s⁻¹. Both clones demonstrate high specificity for their respective antigens with no cross-reactivity to Lewis A or sialyl-Lewis A [1].

Antibody engineering scFv Surface plasmon resonance Weak affinity chromatography

Validated Application Scenarios for LewisX Hexaose Procurement Based on Quantitative Differentiation Evidence


Sperm-ZP3 Binding Inhibition Studies Requiring Maximal (>70%) Receptor Site Occupancy

LewisX (LeX) hexaose is the preferred procurement choice for investigators studying the major class of sperm surface ZP3 binding sites. Direct comparative data demonstrate that LeX hexaose achieves ∼70% maximal inhibition of ZP3 binding at saturation (IC50 ∼180 nM), whereas Lewis A (Lea) hexaose reaches only 30% saturation despite comparable potency . This quantitative difference in site occupancy establishes LeX hexaose—not Lea—as the ligand for the predominant ZP3 receptor population on mouse sperm. Procurement of LeX hexaose is therefore essential for experiments aiming to interrogate the primary sperm-egg recognition interface or to develop competitive inhibitors targeting the major ZP3 binding pathway.

DC-SIGN-Mediated Pathogen Recognition and Dendritic Cell Targeting Without Mannose Receptor Cross-Reactivity

LeX hexaose-based glycoclusters provide a validated, receptor-selective targeting system for DC-SIGN-expressing dendritic cells. Surface plasmon resonance and cellular uptake studies confirm that LeX clusters exhibit preferential affinity for DC-SIGN while showing negligible binding to the mannose receptor (Ka <10⁴ L·mol⁻¹) . In contrast, dimannoside clusters bind the mannose receptor with high affinity (Ka ∼10⁶ L·mol⁻¹) but have minimal DC-SIGN interaction. Monoclonal antibodies against LeX inhibit DC-SIGN binding to Schistosoma mansoni egg antigens, and LeX-containing neoglycoconjugates bind DC-SIGN-Fc in solid-phase adhesion assays, whereas non-fucosylated Galβ1-4GlcNAc shows no binding [1]. Procurement of LeX hexaose is therefore indicated for studies of HIV-1 gp120-DC-SIGN interactions, helminth immunomodulation, and dendritic cell-based vaccine delivery systems requiring DC-SIGN-specific targeting without mannose receptor off-target engagement.

Selectin-Independent Cell Adhesion and Neural Development Studies

LeX hexaose is the appropriate procurement choice for studies of selectin-independent cell adhesion mechanisms, particularly in neural development. Unlike sialyl-Lewis X (sLeX), which binds L-selectin and P-selectin with measurable affinity and mediates leukocyte adhesion under flow, non-sialylated LeX hexaose does not function as a selectin ligand . In brain tissue, LeX expression is developmentally regulated and synthesized predominantly by FUT9 (α1,3-fucosyltransferase IX), which exhibits >10-fold higher activity toward oligosaccharide acceptors and >100-fold higher activity toward glycolipid acceptors compared to FUT4 [1]. LeX mediates Ca²⁺-dependent homotypic cell-cell interactions in the nervous system independently of selectin pathways. Investigators studying neuronal migration, neurite outgrowth, or developmental glycan recognition should procure LeX hexaose rather than sLeX to avoid confounding selectin-mediated adhesion artifacts.

Lectin Specificity Profiling and Glycan Array Calibration Using Structurally Validated LeX Standard

LeX hexaose serves as a structurally validated calibration standard for glycan array platforms and lectin specificity profiling. The crystal structure of BambL in complex with LeX hexaose has been determined at 1.6 Å resolution, confirming that LeX adopts a defined high-energy conformation upon lectin binding . This high-resolution structural characterization provides procurement-grade identity confirmation that is unavailable for many generic or uncharacterized Lewis antigen preparations. Additionally, LeX hexaose exhibits a distinctive lectin binding profile: it is recognized by DC-SIGN in a fucose-dependent manner with requirement for adjacent monosaccharide context [1], but shows no binding to the mannose receptor [2]. Neoglycolipid probes incorporating LeX trisaccharide have been validated on microarray platforms for antibody and lectin screening. Procurement of well-characterized LeX hexaose therefore enables rigorous calibration of glycan-binding protein (GBP) specificity, lectin cross-reactivity assessment, and standardization of carbohydrate microarray experiments.

Technical Documentation Hub

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